molecular formula C9H17NO B1626854 2-Ethylhexyl isocyanate CAS No. 20392-34-1

2-Ethylhexyl isocyanate

Cat. No. B1626854
CAS RN: 20392-34-1
M. Wt: 155.24 g/mol
InChI Key: BHDCTKUOBUNTTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Ethylhexyl isocyanate is synthesized from the reaction of 2-ethylhexanol and phosgene. Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .


Molecular Structure Analysis

The chemical formula of 2-EHIC is CH3(CH2)3CH(C2H5)NCO. Its molecular weight is 155.24 g/mol.


Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .


Physical And Chemical Properties Analysis

2-Ethylhexyl isocyanate has a boiling point of 190°C (lit.) and a density of 0.887 g/mL at 25°C (lit.) . It is insoluble in water but soluble in most organic solvents.

Scientific Research Applications

1. Base-Catalyzed Reactions and Polymer Formation

  • Base-Catalyzed Reactions

    2-Ethylhexyl isocyanate can undergo base-catalyzed reactions with epoxides, leading to the formation of products like 2-oxazolidones and isocyanurates. These reactions require a base catalyst for the production of these compounds, highlighting the chemical versatility of isocyanates (Okumoto & Yamabe, 2001).

  • Chiral Polymer Synthesis

    In a study, a chiral half-titanocene complex was used for the coordination polymerization of n-butyl and n-hexyl isocyanate, producing chiral polymers. Notably, 2-Ethylhexyl isocyanate was selectively cyclotrimerized in the presence of this complex, indicating its potential in specialized polymer synthesis (Choinopoulos, Koinis, & Pitsikalis, 2015).

2. Synthesis and Material Characterization

  • Synthesis of Tri-(2-Hydroxyethyl) Isocyanate

    A study detailed the synthesis of Tri-(2-hydroxyethyl) isocyanate using ethylene oxide, with a focus on optimizing reaction conditions. This research contributes to the understanding of synthesizing complex isocyanates (Yu Jun, 2008).

  • Pressure-Sensitive Adhesives

    Research into the effects of humidity on crosslinking reactions of isocyanate groups in pressure-sensitive adhesives highlighted the role of 2-Ethylhexyl isocyanate in this context. The study provides insights into how environmental conditions can influence the performance of isocyanate-based adhesives (Asahara et al., 2003).

3. Analytical Chemistry and Labelling

  • Labelling Agent for Hydroxysteroids: 2-Ethylhexyl isocyanate has been developed as a labelling agent for hydroxysteroids in high-performance liquid chromatography, showcasing its utility in analytical chemistry (Nakajima et al., 1993).

Safety And Hazards

Isocyanates, including 2-Ethylhexyl isocyanate, are compounds containing the isocyanate group (-NCO). They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers . Health effects of isocyanate exposure include irritation of skin and mucous membranes, chest tightness, and difficult breathing . Isocyanates include compounds classified as potential human carcinogens and known to cause cancer in animals .

properties

IUPAC Name

3-(isocyanatomethyl)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-3-5-6-9(4-2)7-10-8-11/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDCTKUOBUNTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504400
Record name 3-(Isocyanatomethyl)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylhexyl isocyanate

CAS RN

20392-34-1
Record name 3-(Isocyanatomethyl)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylhexyl isocyanate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylhexyl isocyanate
Reactant of Route 2
Reactant of Route 2
2-Ethylhexyl isocyanate
Reactant of Route 3
Reactant of Route 3
2-Ethylhexyl isocyanate
Reactant of Route 4
Reactant of Route 4
2-Ethylhexyl isocyanate
Reactant of Route 5
2-Ethylhexyl isocyanate
Reactant of Route 6
Reactant of Route 6
2-Ethylhexyl isocyanate

Citations

For This Compound
10
Citations
I Choinopoulos, S Koinis… - Journal of Polymer …, 2015 - Wiley Online Library
… 2-Ethylhexyl isocyanate is slowly and selectively cyclotrimerized in the presence of the half-titanocene complex. However, a statistical copolymer of 2-ethylhexyl isocyanate and hexyl …
Number of citations: 12 onlinelibrary.wiley.com
C Berger, E Moreau, C Marie… - … Extraction and Ion …, 2022 - Taylor & Francis
The use of tri-alkylcarbamides (TrAC) as novel extractants for the separation of uranium(VI) and plutonium(IV) by solvent extraction from spent nuclear fuels is investigated. The …
Number of citations: 1 www.tandfonline.com
S Kheria, S Rayavarapu, AS Kotmale… - Chemical …, 2017 - pubs.rsc.org
… The amino pyrimidine 17 could be efficiently converted to its benzyl protected urea analog 18 by reacting with 2-ethylhexyl isocyanate. Hydrogenation of 18 readily afforded its free …
Number of citations: 10 pubs.rsc.org
NE Botterhuis, S Karthikeyan, AJH Spiering… - …, 2010 - ACS Publications
… by reaction with di-tert-butyl dicarbonate followed by (b) reaction of monoBoc-protected diaminobutane (3a), diaminohexane (3b), and diaminoheptane (3c) with 2-ethylhexyl isocyanate…
Number of citations: 46 pubs.acs.org
HU Nan - 2015 - research.tue.nl
… The multistep synthesis (Scheme 3) was performed through reaction of the monoBoc-protected diaminoalkanes (1) with 2-ethylhexyl isocyanate by dissolving both components in …
Number of citations: 1 research.tue.nl
YH Li, SP Zheng, D Wang, M Barboiu - Chemistry, 2020 - mdpi.com
… The octyl-isocyanate (R)-(−)-2-octyl isocyanate, (S)-(+)-2-octyl isocyanate, 2-ethylhexyl isocyanate were treated with the corresponding 4-aminobenzo-15-crown-5-ether (CHCl 3 , 65 C, …
Number of citations: 2 www.mdpi.com
M Roman, C Cannizzo, T Pinault, B Isare… - Journal of the …, 2010 - ACS Publications
Gathering precise knowledge on weak supramolecular interactions is difficult yet is of utmost importance for numerous scientific fields, including catalysis, crystal engineering, ligand …
Number of citations: 59 pubs.acs.org
F Pieringer, Y Catel, R Liska… - Journal of Polymer …, 2023 - Wiley Online Library
Group transfer polymerization (GTP) is a polymerization method developed to obtain targeted (meth)acrylic polymers in solution at ambient temperatures. In this work, it is employed with …
Number of citations: 0 onlinelibrary.wiley.com
JC Natterodt, J Sapkota, EJ Foster, C Weder - Biomacromolecules, 2017 - ACS Publications
… the procedure described above, but the following modifications were made: 2-amino-4-hydroxy-6-methylpyrimidine (1.0 equiv, 21 mmol, 2.7 g) was reacted with 2-ethylhexyl isocyanate (…
Number of citations: 60 pubs.acs.org
S Kheria, S Rayavarapu, AS Kotmale… - The Journal of …, 2017 - ACS Publications
… Following the same procedure for synthesis of compound 1a and using amine 6b and 2-ethylhexyl isocyanate, 1e was synthesized. Purification was effected by column chromatography …
Number of citations: 9 pubs.acs.org

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